Benzyl-Polyethylene Glycol 8-N-Hydroxysuccinimide Ester is a specialized chemical compound that falls under the category of polyethylene glycol derivatives. This compound features a polyethylene glycol spacer, which enhances its solubility in aqueous environments, and an N-hydroxysuccinimide (NHS) ester group, known for its reactivity with amine groups. Benzyl-Polyethylene Glycol 8-N-Hydroxysuccinimide Ester is primarily utilized in bioconjugation processes, where it facilitates the attachment of biomolecules such as proteins and peptides.
Benzyl-Polyethylene Glycol 8-N-Hydroxysuccinimide Ester is synthesized from commercially available starting materials. It belongs to the class of crosslinkers that are used extensively in biochemical applications, particularly in the fields of medicinal chemistry and biochemistry. The NHS ester group allows for specific and stable conjugation to primary amines, making it a valuable tool for researchers in various scientific disciplines.
The synthesis of Benzyl-Polyethylene Glycol 8-N-Hydroxysuccinimide Ester typically involves the following steps:
This method ensures high yield and purity of the final product, which is critical for its application in biological systems.
The molecular formula for Benzyl-Polyethylene Glycol 8-N-Hydroxysuccinimide Ester is , with a molecular weight of approximately 764.9 g/mol. The structure consists of:
Benzyl-Polyethylene Glycol 8-N-Hydroxysuccinimide Ester primarily participates in:
The reaction conditions typically involve buffers such as phosphate or HEPES at slightly alkaline pH to optimize the reaction kinetics while minimizing hydrolysis rates.
The mechanism by which Benzyl-Polyethylene Glycol 8-N-Hydroxysuccinimide Ester functions involves:
This mechanism is fundamental in applications such as drug delivery systems, where stable conjugation can enhance therapeutic efficacy.
Benzyl-Polyethylene Glycol 8-N-Hydroxysuccinimide Ester has diverse applications across various scientific fields:
Benzyl-PEG8-NHS ester ($\ce{C28H43NO12}$, MW: 585.64 g/mol) enables the synthesis of heterobifunctional PROTACs by covalently connecting an E3 ubiquitin ligase ligand (e.g., VHL or CRBN recruiters) and a target protein-binding warhead. Its NHS ester group reacts with primary amines on ligase ligands to form stable amide bonds, while the benzyl group provides a terminal attachment point for target protein ligands. This architecture positions the PROTAC to bridge the E3 ligase and the target protein, forming a ternary complex that triggers ubiquitination. The attached ubiquitins mark the target for recognition and destruction by the 26S proteasome, leveraging the cell’s natural protein-quality-control machinery [1] [3] [10]. The PEG8 spacer (8 ethylene glycol units) provides critical flexibility and solubility, facilitating optimal orientation for ubiquitin transfer. Without such linkers, PROTACs often fail to induce productive complex formation due to steric constraints or insufficient proximity between the E2–ubiquitin complex and target lysine residues [3] [10].
The 8-unit polyethylene glycol (PEG) chain in Benzyl-PEG8-NHS ester spans ~35.2 Å, positioning it within the optimal range (10–50 Å) for PROTAC linker design. Studies comparing PEGn variants (n = 4–12) reveal that PEG8 balances flexibility and distance constraints:
Table 1: Degradation Efficiency vs. PEG Spacer Length in PROTACs
Linker Length | Target Protein | Degradation Efficiency (DC₅₀) | Key Limitation |
---|---|---|---|
PEG4 | BRD4 | >1 µM | Restricted complex dynamics |
PEG8 | BRD4 | 50–100 nM | Optimal balance |
PEG12 | BTK | 200–500 nM | Reduced cell permeability |
Benzyl-PEG8’s length enables deeper penetration into protein-protein interfaces, critical for recruiting compact E3 ligases like VHL or CRBN. Its flexibility accommodates conformational shifts during ubiquitin transfer, enhancing catalytic efficiency [1] [10].
Benzyl-PEG8-NHS ester outperforms alkyl/ether and non-functionalized linkers in three key areas:
Table 2: Linker Performance in PROTAC Synthesis
Linker Type | Solubility (mg/mL) | PROTAC Yield (%) | Degradation Efficiency |
---|---|---|---|
Alkyl (C8) | ≤0.1 | 15–30 | Low (DC₅₀ > 1 µM) |
Benzyl-PEG8-NHS | 10–15 | 70–85 | High (DC₅₀: 10–100 nM) |
Aromatic/ether | 1–2 | 40–60 | Moderate |
Notably, PEG8-based PROTACs achieve >80% target degradation in cellular models (e.g., oncoproteins), while alkyl-linked analogs often plateau at 40–60% due to poor bioavailability [10].
The terminal benzyl moiety in Benzyl-PEG8-NHS ester is not a passive cap but critically influences ternary complex stability:
Replacing benzyl with aliphatic groups (e.g., in Mal-PEG8-NHS ester) reduces degradation efficiency by 3–5 fold for targets like ERα or STAT3, underscoring the benzyl group’s role in optimizing protein-protein interface contacts [5] [10].
CAS No.:
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0